(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone
Description
(4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a furyl methanone moiety, making it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C25H28N2O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C25H28N2O3/c1-19-14-20(2)16-23(15-19)29-18-22-8-9-24(30-22)25(28)27-12-10-26(11-13-27)17-21-6-4-3-5-7-21/h3-9,14-16H,10-13,17-18H2,1-2H3 |
InChI Key |
HKGJLWXLIRYBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired piperazine derivative with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the furyl moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
(4-BENZYLPIPERAZINO){5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific combination of a piperazine ring, benzyl group, and furyl methanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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